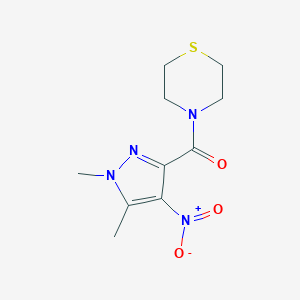![molecular formula C16H20N4O3 B451687 N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451687.png)
N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring and a dimethoxyphenyl group, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
科学研究应用
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antileishmanial and antimalarial agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Pharmacology: Studies have indicated its potential use in developing new therapeutic agents for treating infectious diseases.
Material Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
作用机制
The mechanism of action of N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE: shares similarities with other hydrazide derivatives and pyrazole-containing compounds.
Hydrazine-coupled pyrazoles: These compounds exhibit similar pharmacological activities and are used in antileishmanial and antimalarial research.
Indole derivatives: These compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of a pyrazole ring and a dimethoxyphenyl group allows for versatile interactions with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C16H20N4O3 |
|---|---|
分子量 |
316.35g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H20N4O3/c1-11-7-12(2)20(19-11)10-16(21)18-17-9-13-5-6-14(22-3)8-15(13)23-4/h5-9H,10H2,1-4H3,(H,18,21)/b17-9+ |
InChI 键 |
IJPBNDAUYVVVNX-RQZCQDPDSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C |
手性 SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C |
规范 SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[3-amino-4-(4-chlorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B451604.png)
METHANONE](/img/structure/B451606.png)
![[1-Amino-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B451608.png)
![METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B451609.png)
![[3-Amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B451611.png)
![2-(4-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B451615.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451617.png)
![2-[(2-Iodobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B451618.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PHENYLETHYL)-2-FURAMIDE](/img/structure/B451619.png)
![methyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B451620.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451621.png)

![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451623.png)

